molecular formula C16H18ClNO2 B12709930 3-(4-Chlorophenyl)-1-cyclohexyl-2,5-pyrrolidinedione CAS No. 139477-42-2

3-(4-Chlorophenyl)-1-cyclohexyl-2,5-pyrrolidinedione

Cat. No.: B12709930
CAS No.: 139477-42-2
M. Wt: 291.77 g/mol
InChI Key: MCUKORKSQMMROT-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-cyclohexyl-2,5-pyrrolidinedione is a chemical compound that belongs to the class of pyrrolidinediones. This compound is characterized by the presence of a chlorophenyl group attached to a cyclohexyl ring, which is further connected to a pyrrolidinedione core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-cyclohexyl-2,5-pyrrolidinedione typically involves the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of a base to form an intermediate. This intermediate is then subjected to a cyclization reaction with a suitable reagent to yield the desired pyrrolidinedione compound. Common reagents used in this synthesis include sodium hydroxide and acetic acid, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-cyclohexyl-2,5-pyrrolidinedione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chlorophenyl)-1-cyclohexyl-2,5-pyrrolidinedione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-cyclohexyl-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-phenyl-2,5-pyrrolidinedione
  • 3-(4-Chlorophenyl)-1-methyl-2,5-pyrrolidinedione
  • 3-(4-Chlorophenyl)-1-ethyl-2,5-pyrrolidinedione

Uniqueness

3-(4-Chlorophenyl)-1-cyclohexyl-2,5-pyrrolidinedione is unique due to the presence of the cyclohexyl ring, which imparts distinct chemical and biological properties compared to its analogs. The cyclohexyl group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and drug development .

Properties

CAS No.

139477-42-2

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-cyclohexylpyrrolidine-2,5-dione

InChI

InChI=1S/C16H18ClNO2/c17-12-8-6-11(7-9-12)14-10-15(19)18(16(14)20)13-4-2-1-3-5-13/h6-9,13-14H,1-5,10H2

InChI Key

MCUKORKSQMMROT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)CC(C2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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